(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Catalog No.
S516614
CAS No.
895155-26-7
M.F
C22H30N2O2
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetr...

CAS Number

895155-26-7

Product Name

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

IUPAC Name

[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

InChI Key

ZCFHOMLAFTWDFM-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C

solubility

Soluble in DMSO

Synonyms

(1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, A-796260

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C

The exact mass of the compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is 354.2307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly designated as A-796,260, is a highly specialized analytical reference standard and pharmacological tool compound belonging to the indol-3-ylcycloalkyl ketone class [1]. From a procurement perspective, this compound is primarily sourced for its utility as a highly selective cannabinoid type 2 (CB2) receptor agonist and as a structural benchmark in forensic and metabolic assays [2]. Its defining structural features—an ionizable 2-morpholinoethyl N-substituent and a sterically hindered 2,2,3,3-tetramethylcyclopropyl ketone moiety—confer distinct solubility profiles, receptor selectivity, and metabolic stability that fundamentally differentiate it from legacy naphthoylindoles and strictly lipophilic synthetic cannabinoids [1].

Substituting A-796,260 with closely related in-class analogs compromises both experimental integrity and formulation viability. Utilizing JWH-200 (which shares the morpholinoethyl tail but features a naphthoyl headgroup) introduces significant CB1 cross-reactivity, confounding non-psychoactive target models with central nervous system activity [1]. Conversely, substituting with UR-144 (which shares the tetramethylcyclopropyl headgroup but utilizes a straight N-pentyl tail) drastically reduces aqueous solubility . This forces reliance on high-concentration organic co-solvents (like DMSO or Tween-80) during assay preparation, which frequently induces vehicle-related toxicity or precipitation artifacts in sensitive in vitro cellular models [1].

Receptor Subtype Selectivity and Target Isolation

A-796,260 demonstrates profound selectivity for the CB2 receptor over the CB1 receptor, a critical metric for isolating peripheral immune or pain responses. Radioligand binding assays show A-796,260 possesses a CB2 Ki of 4.6 nM and a CB1 Ki of 945 nM [1]. In contrast, the structurally related comparator JWH-200 exhibits a CB1 Ki of ~42 nM and a CB2 Ki of ~65 nM, acting as a non-selective agonist [2].

Evidence DimensionBinding Affinity Ratio (CB1 Ki / CB2 Ki)
Target Compound DataA-796,260: >200-fold selectivity for CB2
Comparator Or BaselineJWH-200: ~1.5-fold selectivity (non-selective)
Quantified DifferenceA-796,260 provides a >130-fold improvement in target isolation compared to JWH-200.
ConditionsRadioligand displacement assays using human recombinant CB1 and CB2 receptors expressed in HEK293 cells.

Procuring this specific compound is essential for researchers who must definitively rule out CB1-mediated CNS effects in their efficacy or toxicity models.

Formulation Compatibility via Aqueous Solubility

The incorporation of the 2-morpholinoethyl chain significantly alters the physicochemical profile of A-796,260 compared to standard alkyl-chain cannabinoids. A-796,260 possesses an ionizable tertiary amine (pKa ~ 7.4), resulting in a predicted XLogP3 of 3.4 [1]. In contrast, the comparator UR-144, which features an unbranched N-pentyl chain, has a highly lipophilic XLogP3 of ~5.8 [2]. This allows A-796,260 to be formulated as a water-soluble salt (e.g., hydrochloride) in mildly acidic to neutral physiological buffers.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound DataA-796,260: XLogP3 = 3.4
Comparator Or BaselineUR-144: XLogP3 = 5.8
Quantified DifferenceA-796,260 is approximately 2.4 log units (over 250 times) less lipophilic than its N-pentyl analog.
ConditionsComputed physicochemical properties based on standard chemoinformatics models.

Enables the preparation of dosing solutions with significantly lower concentrations of organic co-solvents, reducing vehicle-induced artifacts in cell-based screening.

Metabolic Stability of the Headgroup

The 2,2,3,3-tetramethylcyclopropyl group in A-796,260 was engineered specifically to resist the rapid oxidative metabolism that degrades standard cyclopropyl or naphthoyl moieties. The severe steric hindrance provided by the four methyl groups blocks cytochrome P450-mediated hydroxylation at the cyclopropyl ring [1]. When compared to unsubstituted cyclopropyl analogs, compounds bearing the tetramethylcyclopropyl moiety exhibit significantly prolonged half-lives in rat liver microsomal (RLM) stability assays [1].

Evidence DimensionResistance to CYP450 Oxidation
Target Compound DataA-796,260: High steric shielding of the cyclopropyl core
Comparator Or BaselineUnsubstituted cyclopropyl ketones: Rapid ring-opening and hydroxylation
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) rates at the headgroup position.
ConditionsIn vitro rat liver microsome (RLM) incubations monitored via LC-MS/MS.

Ensures reproducible exposure profiles and longer duration of action in longitudinal efficacy models, reducing the need for continuous redosing.

Pharmacological Benchmarking in Neuropathic Pain Models

Due to its >200-fold selectivity for CB2 over CB1 [1], A-796,260 is the ideal procurement choice for establishing baseline efficacy in in vivo models of neuropathic and inflammatory pain where researchers must strictly avoid confounding psychoactive or motor-impairing central nervous system effects.

Low-Solvent In Vitro Assay Development

Leveraging the improved aqueous solubility imparted by the morpholinoethyl group (XLogP3 3.4) [2], this compound is highly suitable for high-throughput in vitro cellular assays (e.g., cAMP accumulation or β-arrestin recruitment) where minimizing DMSO or Tween-80 concentrations is critical to maintaining cell viability.

Forensic Analytical Reference Standardization

As a structurally unique compound combining a morpholine ring and a tetramethylcyclopropyl group, A-796,260 serves as a critical LC-MS/MS reference standard . It allows forensic and toxicology laboratories to accurately calibrate retention times and fragmentation patterns to differentiate complex synthetic cannabinoid mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

354.230728204 g/mol

Monoisotopic Mass

354.230728204 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N69DXA53Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

A-796,260

Dates

Last modified: 08-15-2023
1: Yao BB, Hsieh GC, Frost JM, Fan Y, Garrison TR, Daza AV, Grayson GK, Zhu CZ,

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